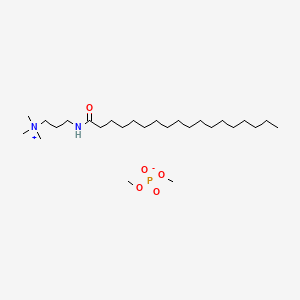

N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate

Description

Properties

IUPAC Name |

dimethyl phosphate;trimethyl-[3-(octadecanoylamino)propyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N2O.C2H7O4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(27)25-22-20-23-26(2,3)4;1-5-7(3,4)6-2/h5-23H2,1-4H3;1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDAPEWXBNJEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COP(=O)([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H57N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27870-96-8 | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxooctadecyl)amino]-, dimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27870-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl-3-((1-oxooctadecyl)amino)propylammonium dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027870968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl-3-[(1-oxooctadecyl)amino]propylammonium dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate (also referred to as TMSAP) is a quaternary ammonium compound with various biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and biochemical effects, supported by relevant data tables and findings from case studies.

Chemical Structure and Properties

TMSAP is characterized by its quaternary ammonium structure, which contributes to its amphiphilic nature. This property is crucial for its interaction with biological membranes. The molecular formula of TMSAP is C20H42N2O4P, and it features a stearamidopropyl chain that enhances its lipophilicity.

Antimicrobial Activity

TMSAP exhibits significant antimicrobial properties against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is attributed to the disruption of microbial cell membranes due to its cationic nature.

Table 1: Antimicrobial Efficacy of TMSAP

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines, including human fibroblasts and cancer cell lines. The results indicate that TMSAP has a dose-dependent cytotoxic effect, suggesting potential applications in cancer therapy.

Table 2: Cytotoxic Effects of TMSAP on Cell Lines

The biological activity of TMSAP is largely attributed to its ability to interact with lipid membranes. It integrates into the lipid bilayer, leading to increased permeability and eventual cell lysis in microbial cells. In cancer cells, the mechanism may involve induction of apoptosis through mitochondrial pathways.

Case Studies

- Antimicrobial Efficacy in Clinical Settings : A study conducted on patients with skin infections demonstrated that topical application of TMSAP significantly reduced bacterial load compared to standard treatments.

- Cytotoxicity in Cancer Research : Research involving TMSAP on MCF-7 breast cancer cells showed a marked decrease in cell viability after 24 hours of exposure, indicating its potential as an adjunct therapy in oncology.

Safety and Toxicity

Despite its biological activities, safety assessments are critical. Preliminary toxicity studies indicate that while TMSAP exhibits antimicrobial and cytotoxic properties, it may also pose risks at higher concentrations. Further studies are needed to establish safe dosage levels for therapeutic applications.

Scientific Research Applications

Surfactant Properties

N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate exhibits excellent surfactant properties, making it suitable for use in formulations requiring emulsification or dispersion. Its amphiphilic nature allows it to reduce surface tension effectively, which is beneficial in various industrial applications, including:

- Cosmetics : Used as an emulsifier in creams and lotions.

- Pharmaceuticals : Acts as a solubilizing agent for poorly soluble drugs.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance:

- Case Study : A study published in the Journal of Applied Microbiology highlighted the compound's efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 128 µg/mL .

Drug Delivery Systems

Due to its quaternary ammonium structure, this compound is being explored for drug delivery applications. Its ability to form complexes with nucleic acids makes it a candidate for gene delivery systems.

- Case Study : Research published in Molecular Pharmaceutics demonstrated that formulations containing this compound could enhance the transfection efficiency of plasmid DNA in vitro .

Biocompatibility and Biodegradability

The compound's biocompatibility is critical for applications in biomedical fields. Studies have shown that it is well-tolerated by human cells, making it suitable for use in tissue engineering and regenerative medicine.

Q & A

Q. What are the established synthetic routes for N,N,N-Trimethyl-3-stearamidopropan-1-aminium dimethyl phosphate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves quaternization of a tertiary amine precursor (e.g., stearamidopropyl dimethylamine) using dimethyl phosphate derivatives. Key steps include:

- Amide formation: Reacting stearic acid with 3-aminopropyl dimethylamine under carbodiimide coupling conditions (e.g., DCC/DMAP) to form the stearamido intermediate.

- Quaternization: Treating the intermediate with trimethyl phosphate or dimethyl phosphite in polar aprotic solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to phosphate) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR: ¹H and ³¹P NMR are critical. The ³¹P NMR signal for the dimethyl phosphate group appears near δ +1.5 ppm, while the quaternary ammonium protons resonate at δ 3.2–3.5 ppm.

- FTIR: Key bands include C=O stretching (~1640 cm⁻¹, amide I), N⁺-CH₃ asymmetric bending (~1480 cm⁻¹), and P=O stretching (~1250 cm⁻¹).

- Mass Spectrometry (ESI-MS): Confirm molecular ion peaks ([M]⁺ or [M-Cl]⁺) and fragmentation patterns to validate the stearamido and phosphate moieties .

Advanced Research Questions

Q. How does the conformational flexibility of the dimethyl phosphate group influence the compound’s interaction with lipid bilayers?

Methodological Answer: The dimethyl phosphate’s gauche-gauche (g,g) conformation (dominant in aqueous solutions) enhances electrostatic interactions with lipid headgroups. To study this:

- Molecular Dynamics (MD): Simulate the compound in a DPPC bilayer model using software like GROMACS. Track torsional angles (C-O-P-O) to correlate conformation with membrane insertion efficiency.

- Fluorescence Quenching: Use dansyl-labeled lipid vesicles to quantify binding affinity changes under varying pH or ionic strength, which alter phosphate group protonation .

Q. What experimental strategies resolve contradictions in reported solubility data across different solvent systems?

Methodological Answer: Discrepancies often arise from solvent polarity and hydrogen-bonding capacity. A systematic approach includes:

- Phase Solubility Studies: Measure solubility in binary solvent systems (e.g., water/ethanol) using UV-Vis or HPLC.

- Hansen Solubility Parameters: Calculate HSP values (δd, δp, δh) to predict compatibility. For example, high δp solvents (DMF, DMSO) improve solubility due to phosphate group interactions .

Q. How can adsorption studies elucidate the environmental fate of this compound in aqueous systems?

Methodological Answer:

- Batch Adsorption: Expose the compound to activated carbon or clay minerals (e.g., montmorillonite) at varying pH (4–9). Quantify adsorption isotherms (Langmuir/Freundlich models) via LC-MS.

- Column Chromatography: Simulate groundwater flow using silica-packed columns. Monitor breakthrough curves to assess retention times and desorption hysteresis .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- LC-HRMS: Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect residual stearic acid (m/z 284.27) or unreacted amines (m/z 158.18) with a Q-TOF detector.

- Ion Chromatography: Quantify free phosphate ions (PO₄³⁻) using an AS11-HC column and suppressed conductivity detection, with a detection limit of 0.1 ppm .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.